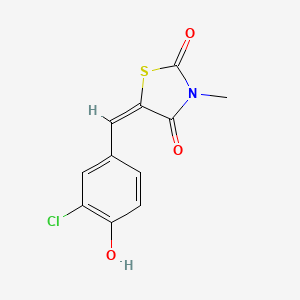
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CHMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CHMT is a thiazolidinedione derivative that has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties.
作用機序
The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to exert its effects through various pathways. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is responsible for the induction of pro-inflammatory cytokines. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to induce the expression of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
The advantages of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to be effective in various in vitro and in vivo models. However, the limitations of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its low solubility in water, which limits its bioavailability. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione also has a short half-life, which makes it difficult to maintain effective concentrations in vivo.
将来の方向性
For research include the development of more efficient synthesis methods to improve the yield and purity of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. The development of novel drug delivery systems to improve the bioavailability of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is also an area of future research. The potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of various diseases is another area of future research. The exploration of the potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is also an area of future research.
合成法
The synthesis of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction yields 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione as a yellow crystalline solid with a melting point of 214-216°C.
科学的研究の応用
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been studied in vitro and in vivo for its potential use in the treatment of cancer, diabetes, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c1-13-10(15)9(17-11(13)16)5-6-2-3-8(14)7(12)4-6/h2-5,14H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXFQPVQKDEXKP-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-furylmethyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5151404.png)
![[4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol](/img/structure/B5151409.png)
![3-benzyl-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5151413.png)
![N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5151414.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5151432.png)
![methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5151436.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151438.png)
![5,5-dimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5151441.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5151445.png)
![3-phenoxy-N-{1-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5151450.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)